molecular formula C10H5F3N2O3 B1403579 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944905-74-2

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1403579
M. Wt: 258.15 g/mol
InChI Key: LPUGFIPFSOZGIX-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods, including Pd-catalyzed coupling reactions and subsequent carbon–carbon double bond hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound likely involves a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of related compounds such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of oxadiazole derivatives, has been studied in detail (Viterbo, Calvino, & Serafino, 1980).

Synthesis Methods

Efficient scale-up synthesis methods for related compounds, such as BMS-520, have been developed. These methods include regioselective cycloaddition and chemoselective hydrolysis, improving 1,2,4-oxadiazole formation (Hou et al., 2016).

Reaction with Unsaturated Compounds

Research on the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds has been conducted, yielding difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).

Spectral and Density Functional Studies

Studies on absorption and fluorescence spectra of oxadiazole derivatives, focusing on the effects of different substituents and the basicity of the oxadiazole ring, have been conducted (Gaenko et al., 2006).

Chemical Genetics in Drug Discovery

Research has explored the use of oxadiazole derivatives in identifying potential anticancer agents and molecular targets through chemical genetics (Cai, Drewe, & Kasibhatla, 2006).

Synthesis of Derivatives for Potential Medical Applications

Studies have been conducted on synthesizing various derivatives of oxadiazole for potential applications, such as antihypertensive activity (Santilli & Morris, 1979).

Binding Interactions

Research has been done on the binding interactions of oxadiazole derivatives with other compounds, contributing to the understanding of their potential in supramolecular chemistry (Reichert et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(16)17)18-15-7/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGFIPFSOZGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
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